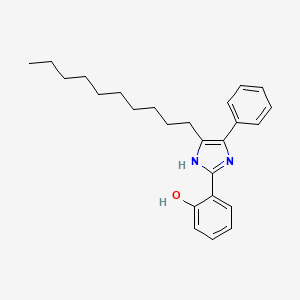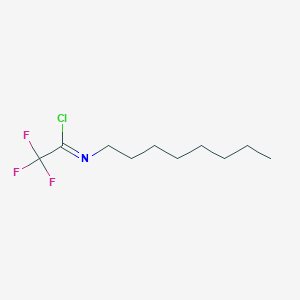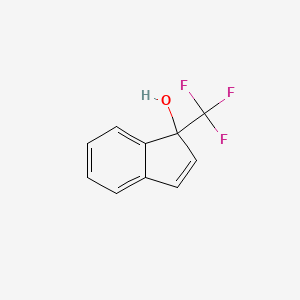![molecular formula C20H25NO B14269137 1-Benzyl-2-[(benzyloxy)methyl]piperidine CAS No. 141634-30-2](/img/structure/B14269137.png)
1-Benzyl-2-[(benzyloxy)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-[(benzyloxy)methyl]piperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry and organic synthesis. The compound features a piperidine ring substituted with a benzyl group and a benzyloxy methyl group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-[(benzyloxy)methyl]piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-2-[(benzyloxy)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyl groups, yielding the parent piperidine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde, and benzoic acid.
Reduction: Parent piperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Benzyl-2-[(benzyloxy)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2-[(benzyloxy)methyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The benzyl and benzyloxy methyl groups enhance its binding affinity and specificity towards these targets, leading to various biological effects. The compound may modulate neurotransmitter release and receptor activity, contributing to its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzylpiperidine: Lacks the benzyloxy methyl group, making it less versatile in chemical reactions.
2-Benzylpiperidine: Similar structure but with different substitution pattern, leading to different reactivity and applications.
1-(2-Benzyloxyethyl)piperidine: Contains a benzyloxyethyl group instead of benzyloxymethyl, affecting its chemical properties.
Uniqueness
1-Benzyl-2-[(benzyloxy)methyl]piperidine is unique due to the presence of both benzyl and benzyloxy methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
141634-30-2 |
|---|---|
Fórmula molecular |
C20H25NO |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
1-benzyl-2-(phenylmethoxymethyl)piperidine |
InChI |
InChI=1S/C20H25NO/c1-3-9-18(10-4-1)15-21-14-8-7-13-20(21)17-22-16-19-11-5-2-6-12-19/h1-6,9-12,20H,7-8,13-17H2 |
Clave InChI |
KJDNJGAZGYKNCM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)COCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)

phosphanium chloride](/img/structure/B14269078.png)


![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)

phosphane](/img/structure/B14269108.png)


![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)

![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)

